4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole
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Description
The compound is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and a pyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group, for example, is a three-membered ring, which can create significant ring strain and potentially affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups and rings in its structure. For instance, the triazolo[4,3-b]pyridazine ring could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms could potentially make the compound capable of forming hydrogen bonds .Future Directions
Given the potential pharmacological activities of similar compounds, future research could focus on further exploring the biological activities of this compound and developing it into a drug for the treatment of various diseases . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
The compound “4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1H-pyrazole” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of this compound are likely to be enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Mode of Action
The compound interacts with its targets through specific interactions facilitated by its hydrogen bond accepting and donating characteristics . This allows the compound to bind to different target receptors, thereby inhibiting their activity . For instance, in the case of anticancer activity, the compound has been found to inhibit the activity of PARP-1 and EGFR .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of PARP-1 and EGFR can lead to the induction of apoptosis in cancer cells . This is because PARP-1 is involved in DNA repair, and its inhibition can lead to DNA damage and cell death . Similarly, EGFR is involved in cell proliferation, and its inhibition can prevent the growth of cancer cells .
Pharmacokinetics
The compound’s ability to inhibit various enzymes suggests that it may have good bioavailability .
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has been found to exhibit cytotoxic activities against MDA-MB-231 cells, a type of breast cancer cell . It induces apoptosis in these cells, upregulates the levels of genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and downregulates the Bcl2 level .
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c25-17(13-7-18-19-8-13)23-6-5-11(9-23)10-26-15-4-3-14-20-21-16(12-1-2-12)24(14)22-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWJBFMJLXQPQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=CNN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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